

# Preclinical Profile of GSK3739936: An In-depth Technical Guide

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## Compound of Interest

Compound Name: GSK3739936

Cat. No.: B8734035

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## Executive Summary

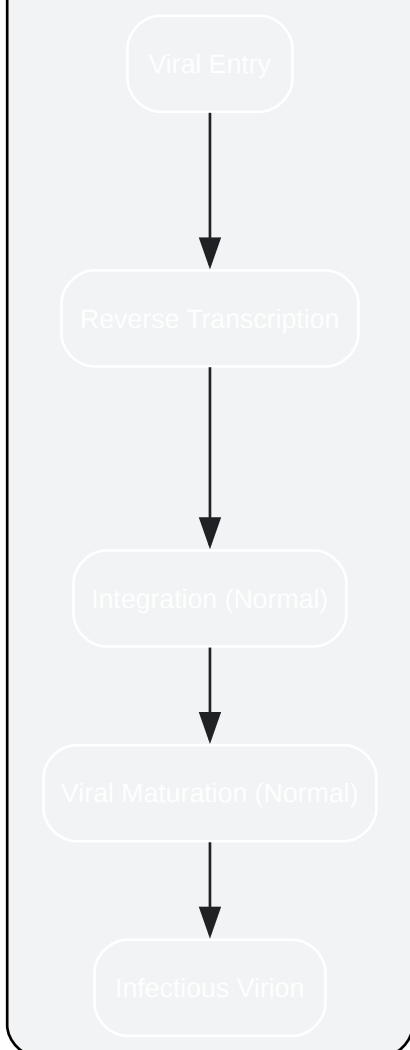
**GSK3739936** (also known as BMS-986180) is a potent, orally bioavailable allosteric inhibitor of HIV-1 integrase (ALLINI). It exhibits a novel mechanism of action by inducing aberrant multimerization of the HIV-1 integrase enzyme, leading to the formation of replication-incompetent virions. Preclinical studies demonstrated excellent in vitro antiviral potency and a favorable pharmacokinetic profile across multiple species. However, its development was halted due to adverse toxicological findings in rats, specifically dose-dependent lipid vacuolation in the liver and kidneys. This document provides a comprehensive overview of the preclinical data for **GSK3739936**.

## Mechanism of Action

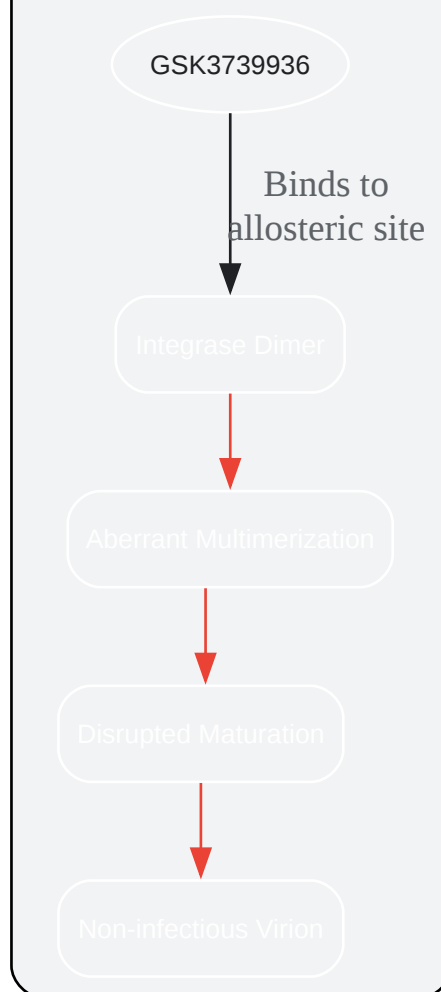
**GSK3739936** is an allosteric inhibitor of HIV-1 integrase. Unlike integrase strand transfer inhibitors (INSTIs) that target the catalytic site, **GSK3739936** binds to a distinct pocket at the dimer interface of the integrase catalytic core domain. This binding event stabilizes a non-productive conformation of integrase, promoting its aberrant multimerization. This ultimately disrupts the normal process of viral maturation, resulting in the production of non-infectious viral particles with mislocalized ribonucleoprotein complexes.<sup>[1][2][3]</sup>

Below is a diagram illustrating the proposed signaling pathway for the mechanism of action of **GSK3739936**.

## HIV-1 Replication Cycle

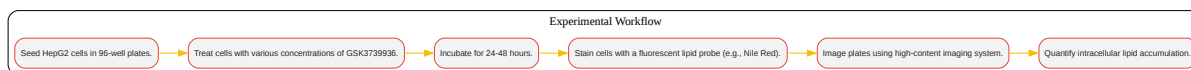


## Inhibition by GSK3739936



## Experimental Workflow

Prepare serial dilutions of GSK3739936 in 96-well plates. → Add MT-2 cells to each well. → Infect cells with a standardized amount of HIV-1. → Incubate for 4-5 days at 37°C. → Measure viral replication (e.g., p24 antigen ELISA or reverse transcriptase activity). → Calculate EC50 value from dose-response curve.



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## References

- 1. A scalable workflow to test “shock and kill” therapeutic approaches against the HIV-1 latent reservoir in blood cells ex vivo - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 3. Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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